3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol is a complex organic compound classified as a benzazepine. It features a unique structure characterized by the presence of an allyl group, a chlorine atom, and a 3-methylphenyl substituent. The molecular formula for this compound is , indicating it contains carbon, hydrogen, chlorine, and nitrogen atoms. This compound exhibits significant biological activity as a dopamine agonist, making it of interest in pharmacological research .
The synthesis of 3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol can be achieved through several methods:
The synthesis typically begins with precursors that contain the necessary functional groups. The use of catalysts such as iridium can enhance the efficiency and selectivity of the reactions involved in forming the tetrahydrobenzazepine framework. Specific reaction conditions (temperature, pressure, solvent) are optimized to maximize yield and purity.
The molecular structure of 3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol can be represented using various chemical notation systems:
This compound consists of a benzazepine core with hydroxyl groups at positions 7 and 8 and an allyl side chain at position 3 .
The molecular weight is approximately g/mol. The compound's structural features contribute to its biological activity and interactions with various receptors.
The chemical reactivity of 3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol primarily involves its interactions with biological receptors and enzymes. As a dopamine agonist, it engages with dopamine receptors in the central nervous system:
Research has indicated that this compound can modulate receptor activity differently depending on ligand concentration and receptor subtype. Such studies are crucial for understanding its pharmacodynamics.
The mechanism of action for 3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol involves its role as a dopamine agonist:
The physical properties include:
Key chemical properties include:
Relevant data includes melting point and boiling point ranges that are typically determined through experimental methods .
The primary applications of 3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol lie in medicinal chemistry and pharmacology:
3-Allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol demonstrates exceptional selectivity for dopamine D1-like receptors (D1 and D5 subtypes) over other dopaminergic and adrenergic targets. Binding affinity studies reveal low-nanomolar interactions at recombinant human D1 receptors (Ki = 3.2 nM) and D5 receptors (Ki = 3.1 nM). In contrast, its affinity diminishes markedly for D2-like receptors (D2 Ki = 186 nM; D3 Ki = 66 nM; D4 Ki = 335 nM) and is negligible for serotonergic (5-HT2A Ki = 1,167 nM) or adrenergic receptors (α1A/α1B Ki >1,250 nM) [2] [8]. This >58-fold selectivity ratio for D1/D5 over D2 receptors underpins its utility as a pharmacological tool for dissecting D1-mediated functions.
Table 1: Receptor Binding Affinity Profile
Receptor Subtype | Ki Value (nM) | Selectivity Ratio (vs. D1) |
---|---|---|
D1 | 3.2 | 1.0 |
D5 | 3.1 | 1.03 |
D2 | 186 | 58.1 |
D3 | 66 | 20.6 |
D4 | 335 | 104.7 |
5-HT2A | 1167 | 364.7 |
α1A | 1251 | 391.0 |
α1B | 1385 | 432.8 |
Notably, this benzazepine derivative exhibits no appreciable binding (Ki >1,000 nM) to sigma-1 receptors based on comprehensive screening data [8]. This distinguishes it from structurally related dopaminergic agents that sometimes exhibit off-target activity at sigma sites. The absence of sigma-1 interactions implies that its neuropharmacological effects—including reported behavioral arousal in primates—stem exclusively from dopaminergic mechanisms rather than sigma-receptor-mediated modulation of intracellular calcium dynamics or NMDA receptor trafficking. Current evidence suggests minimal allosteric crosstalk between this agonist’s D1-targeted activity and sigma systems.
The compound acts as a potent stimulator of adenylyl cyclase (AC) via D1 receptor activation, with an EC50 of 65 nM in recombinant cell systems expressing human receptors [2] [8]. This places it among the most efficacious D1 agonists for inducing cAMP production. AC stimulation occurs through canonical Gαs/olf protein coupling, leading to rapid cAMP accumulation and subsequent protein kinase A (PKA) activation. Crucially, it does not activate phospholipase C (PLC) or phosphoinositide hydrolysis, confirming its signaling purity within the cAMP-PKA cascade [8]. This contrasts with "biased agonists" like SKF83959, which activate both pathways.
Table 2: Functional Activity in Second Messenger Pathways
Functional Assay | Activity | Potency (EC50 or IC50) |
---|---|---|
Adenylyl Cyclase Stimulation | Full Agonism | 65 nM |
Phosphoinositide Hydrolysis | No Activation | Not Applicable |
cAMP Production (D1) | EC50 = 65 nM | 65 nM |
β-Arrestin Recruitment | Moderate (D1-specific) | Not Reported |
The agonist drives strikingly divergent outcomes at D1 versus D2 receptors:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7